molecular formula C19H16ClFN4OS B11486627 6-(2-chlorobenzyl)-1-(3-fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-(2-chlorobenzyl)-1-(3-fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11486627
M. Wt: 402.9 g/mol
InChI Key: BRUVXDLOYPBXIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multicomponent reactions. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid . This method allows for the efficient synthesis of the compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(2-CHLOROPHENYL)METHYL]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of chlorine and fluorine atoms allows for nucleophilic substitution reactions, where these atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

6-[(2-CHLOROPHENYL)METHYL]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(2-CHLOROPHENYL)METHYL]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[5,4-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.

    Tetra-azanaphthalenes: Another class of compounds with fused pyrimidine rings, but with different substitution patterns.

Uniqueness

Additionally, its specific arrangement of atoms and functional groups provides distinct chemical and biological properties .

Properties

Molecular Formula

C19H16ClFN4OS

Molecular Weight

402.9 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-1-(3-fluorophenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C19H16ClFN4OS/c20-16-7-2-1-4-12(16)9-24-10-15-17(22-11-24)25(19(27)23-18(15)26)14-6-3-5-13(21)8-14/h1-8,22H,9-11H2,(H,23,26,27)

InChI Key

BRUVXDLOYPBXIB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CC3=CC=CC=C3Cl)N(C(=S)NC2=O)C4=CC(=CC=C4)F

Origin of Product

United States

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